molecular formula C22H29NO3S2 B13757426 3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate CAS No. 77248-47-6

3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate

Cat. No.: B13757426
CAS No.: 77248-47-6
M. Wt: 419.6 g/mol
InChI Key: BAHFWFXONIVCAW-UHFFFAOYSA-N
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Description

3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate is a complex organic compound with a unique structure that includes isopropyl, methyl, and t-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate typically involves multiple steps, including the formation of carbamate and thiosulfinyl groups. One common method involves the reaction of isocyanates with alcohols or amines to form carbamates .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted carbamates or thiosulfinyl derivatives .

Scientific Research Applications

3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, while the thiosulfinyl group may interact with thiol-containing proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate is unique due to the presence of both carbamate and thiosulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

77248-47-6

Molecular Formula

C22H29NO3S2

Molecular Weight

419.6 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-[(4-tert-butyl-2-methylphenyl)sulfanylsulfinylmethyl]carbamate

InChI

InChI=1S/C22H29NO3S2/c1-15(2)17-8-7-9-19(13-17)26-21(24)23-14-28(25)27-20-11-10-18(12-16(20)3)22(4,5)6/h7-13,15H,14H2,1-6H3,(H,23,24)

InChI Key

BAHFWFXONIVCAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)SS(=O)CNC(=O)OC2=CC=CC(=C2)C(C)C

Origin of Product

United States

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